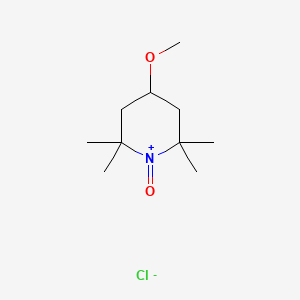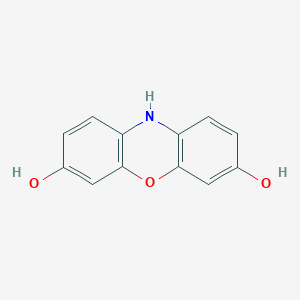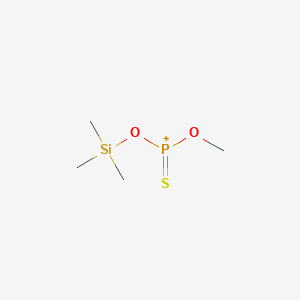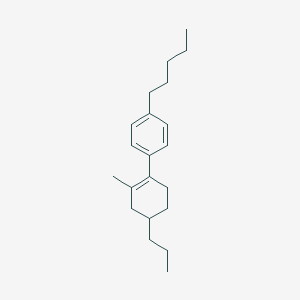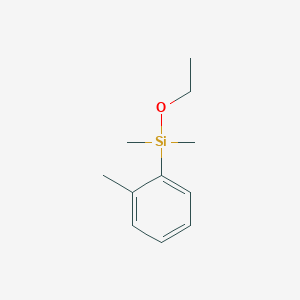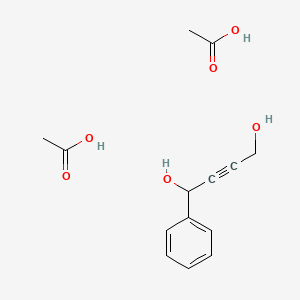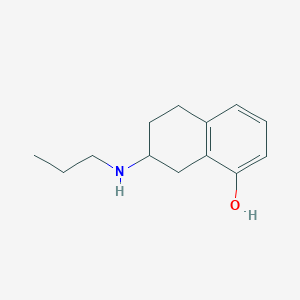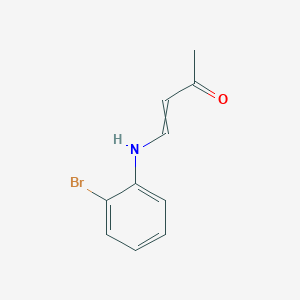
4-(2-Bromoanilino)but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromoanilino)but-3-en-2-one is an organic compound that features a bromine atom attached to an aniline group, which is further connected to a butenone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoanilino)but-3-en-2-one typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The brominated intermediate is then reacted with an amine to introduce the aniline group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(2-Bromoanilino)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.
科学研究应用
4-(2-Bromoanilino)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(2-Bromoanilino)but-3-en-2-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the aniline group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Bromoaniline: Similar structure but lacks the butenone moiety.
2-Bromoaniline: The bromine atom is positioned differently on the aniline ring.
4-(2-Chloroanilino)but-3-en-2-one: Similar structure but with a chlorine atom instead of bromine.
属性
CAS 编号 |
106909-18-6 |
|---|---|
分子式 |
C10H10BrNO |
分子量 |
240.10 g/mol |
IUPAC 名称 |
4-(2-bromoanilino)but-3-en-2-one |
InChI |
InChI=1S/C10H10BrNO/c1-8(13)6-7-12-10-5-3-2-4-9(10)11/h2-7,12H,1H3 |
InChI 键 |
MYONYZHCIONNNA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C=CNC1=CC=CC=C1Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14338390.png)

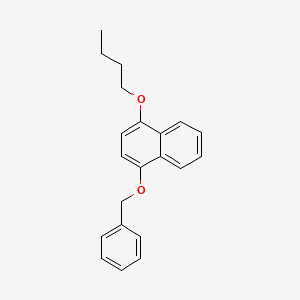
![3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14338403.png)
